REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([S:17][CH3:18])[C:14]([F:19])=[CH:13][N:12]=3)=[CH:9][N:8]([S:20]([C:23]3[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=3)(=[O:22])=[O:21])[C:5]2=[N:6][CH:7]=1.ClC1C=CC=C(C(OO)=[O:38])C=1.C([O-])([O-])=O.[K+].[K+]>ClCCl.ClC1C=CC=C(C(OO)=O)C=1>[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([S:17]([CH3:18])=[O:38])[C:14]([F:19])=[CH:13][N:12]=3)=[CH:9][N:8]([S:20]([C:23]3[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=3)(=[O:22])=[O:21])[C:5]2=[N:6][CH:7]=1 |f:2.3.4|
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Name
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5-fluoro-3-(5-fluoro-4-methylsulfanyl-pyrimidin-2-yl)-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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FC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)SC)F)S(=O)(=O)C2=CC=C(C=C2)C
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Name
|
24a
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)SC)F)S(=O)(=O)C2=CC=C(C=C2)C
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Name
|
|
Quantity
|
107 mL
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Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
catalyst
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Type
|
CUSTOM
|
Details
|
After stirring for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another hour
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with 15% K2CO3 and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)S(=O)C)F)S(=O)(=O)C2=CC=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |